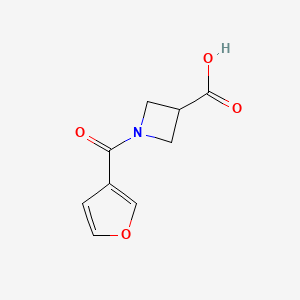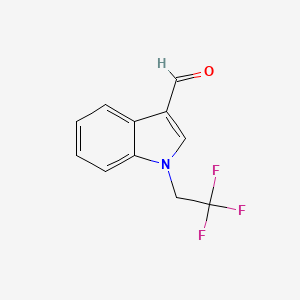
1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . The 2,2,2-trifluoroethyl group is a common moiety in medicinal chemistry and materials science due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” were not found, a related compound, 2-trifluoroethyl-substituted benzofurans, has been synthesized under copper-catalyzed conditions .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its trifluoroethyl group can significantly alter the electronic properties of molecules, making it a valuable building block for creating more complex structures. It’s particularly useful in constructing indole derivatives, which are prevalent in many natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the introduction of a trifluoroethyl group can enhance the lipophilicity and metabolic stability of drug candidates. This modification can lead to improved pharmacokinetic properties, such as better absorption and distribution within the body .
Material Science
The compound’s unique structural features make it suitable for developing advanced materials. For instance, it can be used to create polymers with enhanced thermal stability and chemical resistance, which are desirable traits for high-performance materials .
Environmental Science
In environmental science, “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” could be explored as a potential solvent or additive in high-energy-density battery systems. Its stability and solvating capabilities may contribute to the development of more efficient and environmentally friendly energy storage solutions .
Analytical Chemistry
The compound’s strong electron-withdrawing trifluoroethyl group can be exploited in analytical chemistry for the development of novel analytical reagents. These reagents can be used to detect or quantify other substances due to their high reactivity and selectivity .
Biochemistry
In biochemistry, the compound can be used to study protein interactions and enzyme kinetics. Its ability to form stable complexes with various biomolecules can provide insights into the mechanisms of biological processes .
Pharmacology
“1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” has potential applications in pharmacology, particularly in the design of new therapeutic agents. Its structural motif is common in many bioactive compounds, and its modification can lead to new drugs with enhanced efficacy and reduced side effects .
Catalysis
The compound can act as a ligand in catalytic systems, potentially improving the efficiency and selectivity of chemical reactions. This application is particularly relevant in the development of sustainable and green chemistry processes .
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)7-15-5-8(6-16)9-3-1-2-4-10(9)15/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJAYEDQUHOBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



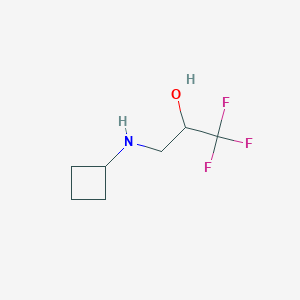
![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)

![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
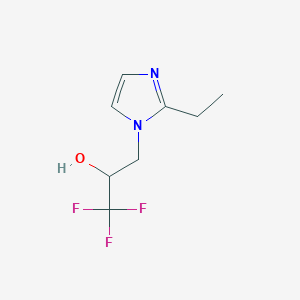
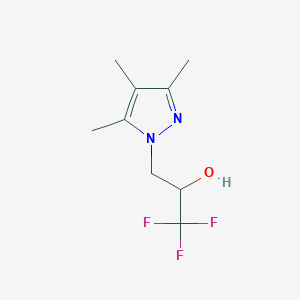
![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)
![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)

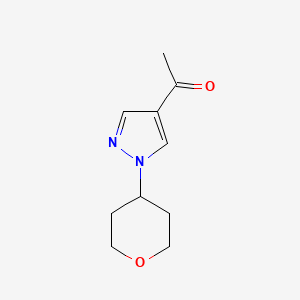
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)
